molecular formula C24H24I2N2 B12549597 4,4'-(Naphthalene-1,8-diyl)bis(1,2-dimethylpyridin-1-ium) diiodide CAS No. 182683-45-0

4,4'-(Naphthalene-1,8-diyl)bis(1,2-dimethylpyridin-1-ium) diiodide

Katalognummer: B12549597
CAS-Nummer: 182683-45-0
Molekulargewicht: 594.3 g/mol
InChI-Schlüssel: LYMXAHYESYBKCP-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-(Naphthalene-1,8-diyl)bis(1,2-dimethylpyridin-1-ium) diiodide is a complex organic compound characterized by its unique structure, which includes a naphthalene core linked to two pyridinium units

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Naphthalene-1,8-diyl)bis(1,2-dimethylpyridin-1-ium) diiodide typically involves the reaction of naphthalene-1,8-diyl dibromide with 1,2-dimethylpyridine in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or dimethylformamide. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-(Naphthalene-1,8-diyl)bis(1,2-dimethylpyridin-1-ium) diiodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine or iodine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene diimide derivatives, while reduction can produce pyridine-substituted naphthalene compounds .

Wissenschaftliche Forschungsanwendungen

4,4’-(Naphthalene-1,8-diyl)bis(1,2-dimethylpyridin-1-ium) diiodide has several scientific research applications:

Wirkmechanismus

The mechanism by which 4,4’-(Naphthalene-1,8-diyl)bis(1,2-dimethylpyridin-1-ium) diiodide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular function and behavior .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,4’-(Naphthalene-1,8-diyl)bis(1,2-dimethylpyridin-1-ium) diiodide is unique due to its combination of a naphthalene core with pyridinium units, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .

Eigenschaften

CAS-Nummer

182683-45-0

Molekularformel

C24H24I2N2

Molekulargewicht

594.3 g/mol

IUPAC-Name

4-[8-(1,2-dimethylpyridin-1-ium-4-yl)naphthalen-1-yl]-1,2-dimethylpyridin-1-ium;diiodide

InChI

InChI=1S/C24H24N2.2HI/c1-17-15-20(11-13-25(17)3)22-9-5-7-19-8-6-10-23(24(19)22)21-12-14-26(4)18(2)16-21;;/h5-16H,1-4H3;2*1H/q+2;;/p-2

InChI-Schlüssel

LYMXAHYESYBKCP-UHFFFAOYSA-L

Kanonische SMILES

CC1=[N+](C=CC(=C1)C2=CC=CC3=C2C(=CC=C3)C4=CC(=[N+](C=C4)C)C)C.[I-].[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.